molecular formula C8H6O4 B2511831 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde CAS No. 154392-17-3

5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B2511831
CAS No.: 154392-17-3
M. Wt: 166.132
InChI Key: MYYYWXYZYYRXHL-UHFFFAOYSA-N
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Description

5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde is a chemical compound known for its unique structure and properties. It belongs to the benzodioxole family, which is characterized by a dioxole ring fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde typically involves the nucleophilic substitution reaction (S_N2) of 3,4-dihydroxy-5-carbaldehyde with dibromomethane. The reaction is carried out under controlled conditions, and the product is confirmed through characteristic signals in nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzodioxole derivatives. These products have significant applications in various chemical and pharmaceutical processes .

Scientific Research Applications

5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with molecular targets and pathways. It is known to inhibit enzymes such as tyrosinase and EGFR, leading to effects like apoptosis and DNA binding. These interactions make it a promising candidate for anticancer and antiparasitic therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde stands out due to its specific hydroxyl and aldehyde functional groups, which confer unique reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

5-hydroxy-1,3-benzodioxole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-3-5-6(10)1-2-7-8(5)12-4-11-7/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYYWXYZYYRXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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